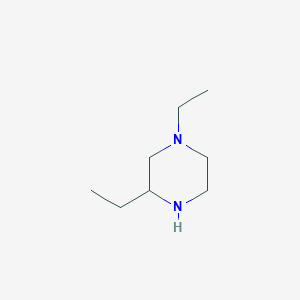
1,3-Diethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethylpiperazine is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their presence in various pharmaceuticals and materials.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through several methods. For instance, diarylmethylpiperazines and 1,2-diarylethylpiperazines, which are structurally related to 1,3-diethylpiperazine, can be synthesized using a one-step three-component coupling process. This involves an organozinc reagent, a piperazine derivative, and an aromatic aldehyde, resulting in moderate to high yields of the desired products .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and diverse. For example, the crystal structure of 1-ethylpiperazine-1,4-diium tetrachlorocadmate, a related compound, has been determined by X-ray diffraction. It crystallizes in the orthorhombic system and features a tetrahedral geometry around the metal center, with extensive hydrogen bonding contributing to a three-dimensional framework . Similarly, 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate exhibits a non-centrosymmetric orthorhombic structure with a three-dimensional network formed through various hydrogen bonds .
Chemical Reactions Analysis
Piperazine derivatives are prone to various chemical reactions due to their reactive sites. For example, 3-ylidenepiperazine-2,5-diones, which share a similar piperazine core to 1,3-diethylpiperazine, exhibit reactivity towards electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective and can lead to the formation of natural product analogues or serve as precursors for amino or keto acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the hybrid material 1-methylpiperazine-1,4-diium bis(nitrate) has been characterized by infrared spectroscopy, which confirms the presence of functional groups. The material also exhibits thermal stability up to 180°C and has been analyzed for its antioxidant properties, indicating potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Medicinal Chemistry
Phenylpiperazine Derivatives A Patent Review (2006 – Present)
This review discusses the versatility of the N-phenylpiperazine subunit in medicinal chemistry, highlighting its druglikeness and potential beyond CNS structures. It suggests new research fields for this scaffold, indicating its underrated status despite several successful clinical applications (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Metabolism of Arylpiperazine Derivatives
N-dealkylation of Arylpiperazine Derivatives Disposition and Metabolism
This study focuses on the metabolism of arylpiperazine derivatives, including their extensive pre-systemic and systemic metabolism. It examines their therapeutic applications and the role of their metabolites, offering insights into the pharmacokinetics of compounds with arylpiperazine structures (S. Caccia, 2007).
Application in Fruits and Vegetables Preservation
The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables While not directly related to 1,3-Diethylpiperazine, this study on 1-MCP's effects on fruits and vegetables showcases the interest in chemical compounds for extending the shelf life and maintaining the quality of agricultural products, indicating a potential area for the application of piperazine derivatives (C. Watkins, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-diethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-8-7-10(4-2)6-5-9-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVIHCILYKHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

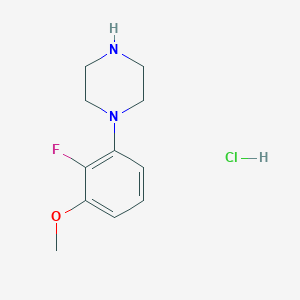

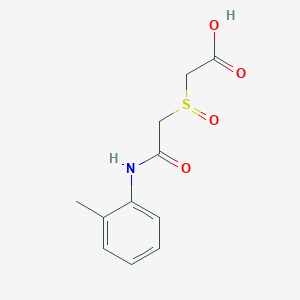
![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)
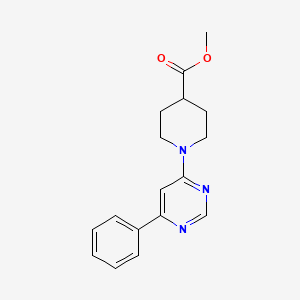

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)
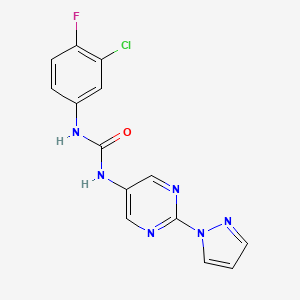
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)
![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)